molecular formula C19H29ClN2O4S B11347713 1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B11347713
M. Wt: 417.0 g/mol
InChI Key: NYNHDTVDJARRFA-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a benzene ring is treated with chlorine in the presence of a catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via a sulfonation reaction, where the chlorophenyl intermediate is reacted with methanesulfonyl chloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization.

    Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the propan-2-yloxy group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methanesulfonyl group is oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group, removing the chlorine atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, dechlorinated phenyl compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, influences its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C19H29ClN2O4S

Molecular Weight

417.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H29ClN2O4S/c1-15(2)26-13-5-10-21-19(23)16-8-11-22(12-9-16)27(24,25)14-17-6-3-4-7-18(17)20/h3-4,6-7,15-16H,5,8-14H2,1-2H3,(H,21,23)

InChI Key

NYNHDTVDJARRFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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